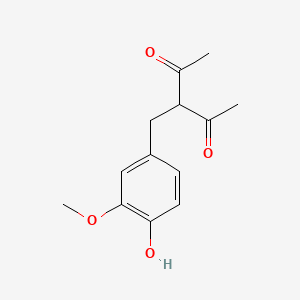
(+-)-6-Amino-5-cyclohexylindan-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid is a chiral compound with a unique structure that includes an indane backbone, a cyclohexyl group, and an amino acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amidomalonate synthesis, where a base abstracts a proton from the alpha carbon, followed by alkylation with an alkyl halide and subsequent hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid typically involves large-scale application of the aforementioned synthetic routes. The Strecker synthesis is favored due to its simplicity and efficiency in producing racemic mixtures of amino acids. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminoindan-1-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylalanine: Similar structure but with a different backbone, leading to different chemical properties.
Indane-1-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid is unique due to its combination of an indane backbone, a cyclohexyl group, and an amino acid functional group
Propiedades
Número CAS |
28998-47-2 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
6-amino-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7,17H2,(H,18,19) |
Clave InChI |
VUDHKNQACVHAKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
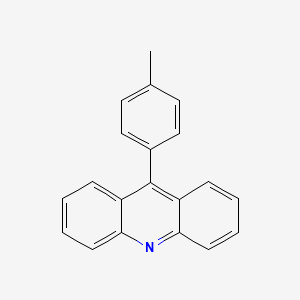
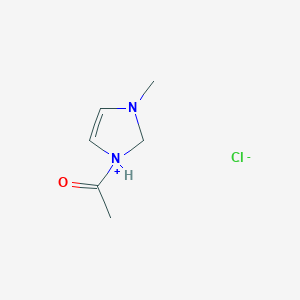
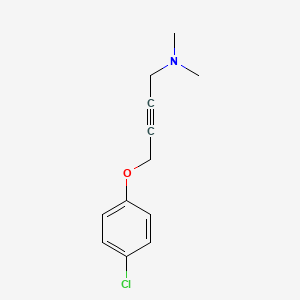
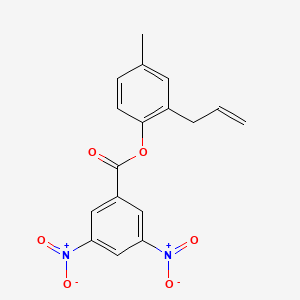
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
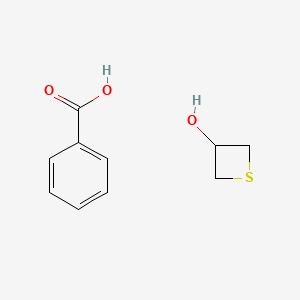
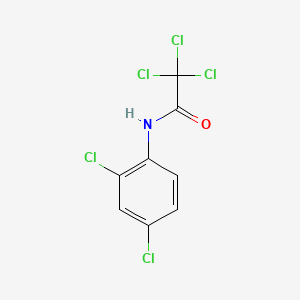

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
